- Processes and intermediates for preparing a medicament, World Intellectual Property Organization, , ,

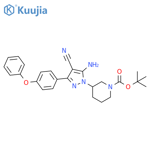

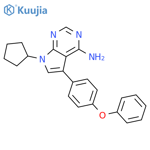

Cas no 936563-86-9 (tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate)

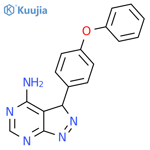

![tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate structure](https://pt.kuujia.com/scimg/cas/936563-86-9x500.png)

936563-86-9 structure

Nome do Produto:tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

- 1-Piperidinecarboxylic acid, 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-, 1,1-dimethylethyl ester

- 1,1-Dimethylethyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate (ACI)

- CS-M2600

- tert-butyl (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

- (R)-1-(1-Boc-3-piperidinyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- DA-40370

- NTSAEGNFPKKRLX-UHFFFAOYSA-N

- tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

- 3-[4-Amino-3-(4-phenoxy-phenyl)-pyrazolo[3,4-d]pyrimidin-1-yl]-piperidine-1-carboxylic acid tert-butyl ester

- SCHEMBL1628863

- BCP23953

- SY116147

- AKOS032948035

- 936563-86-9

- MFCD28167899

- G87611

- C12757

- CS-14790

- IBRUTINIB IMPURITY 86

- tert-butyl3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

- tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

- DB-125868

-

- Inchi: 1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)

- Chave InChI: NTSAEGNFPKKRLX-UHFFFAOYSA-N

- SMILES: O=C(N1CC(N2C3C(=C(N)N=CN=3)C(C3C=CC(OC4C=CC=CC=4)=CC=3)=N2)CCC1)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 486.23793884g/mol

- Massa monoisotópica: 486.23793884g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 9

- Contagem de Átomos Pesados: 36

- Contagem de Ligações Rotativas: 7

- Complexidade: 734

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 4.4

- Superfície polar topológica: 108Ų

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62470-100mg |

tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |

936563-86-9 | 100mg |

¥26002.0 | 2021-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060364-100mg |

tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |

936563-86-9 | 97% | 100mg |

¥16224.00 | 2024-04-24 | |

| Chemenu | CM331309-100mg |

tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |

936563-86-9 | 95%+ | 100mg |

$2912 | 2021-06-16 | |

| Chemenu | CM331309-100mg |

tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |

936563-86-9 | 95%+ | 100mg |

$1920 | 2024-07-19 |

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Método de produção

Método de produção 1

Condições de reacção

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Ammonia Catalysts: Copper bromide (CuBr) Solvents: Dimethylacetamide

Referência

- Processes and intermediates for preparing a BTK inhibitor, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Triphenylphosphine Catalysts: Azobisisobutyronitrile Solvents: Tetrahydrofuran ; 12 h, rt

Referência

- Preparation of heterocyclic compounds as the double-site irreversible Bruton's tyrosine kinase inhibitor, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

Referência

- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C

Referência

- Preparation of pyrazolo[3,4-d]pyrimidine derivatives as Btk kinase inhibitors, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 120 °C; 21 h, 120 °C

Referência

- Preparation of benzenesulfonamide derivatives and uses thereof, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt

Referência

- Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ; 10 - 30 min, 10 - 15 °C

1.2 Catalysts: Diisopropyl azodicarboxylate ; 3 - 4 h, 25 - 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C; 3 - 4 h, 0 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt → 0 °C

1.2 Catalysts: Diisopropyl azodicarboxylate ; 3 - 4 h, 25 - 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C; 3 - 4 h, 0 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt → 0 °C

Referência

- Method for preparing Brutons tyrosine kinase inhibitor, China, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Tetraphenylporphyrin , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt

Referência

- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C

Referência

- Preparation of pyrazolopyrimidine derivatives useful in treating dry eye, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

Referência

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as bruton's tyrosine kinase inhibitors, United States, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt

Referência

- Methods and compositions for inhibition of bone resorption, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran

Referência

- Discovery of selective irreversible inhibitors for bruton's tyrosine kinase, ChemMedChem, 2007, 2(1), 58-61

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Raw materials

- 1-Boc-3-hydroxypiperidine

- methanimidamide

- 1-Piperidinecarboxylic acid, 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester

- Ibrutinib deacryloylpiperidine

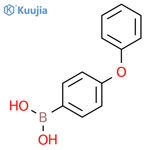

- 4-Phenoxyphenylboronic acid

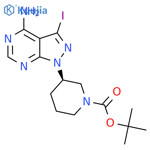

- tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate

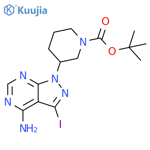

- 1,1-Dimethylethyl 3-[4-chloro-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate

- tert-butyl 3-(5-amino-4-cyano-3-(4-phenoxyphenyl)-1H-pyrazol-1-yl)-piperidine-1-carboxylate

- 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Preparation Products

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Literatura Relacionada

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

936563-86-9 (tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate) Produtos relacionados

- 220088-59-5(ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate)

- 79728-52-2(Cholesteryl Brassidate)

- 118534-22-8(Benzeneethanamine,4-(2-chloroethyl)-)

- 2228528-59-2(4-(but-3-yn-1-yl)-2-chloro-1-(trifluoromethyl)benzene)

- 2171788-61-5(1-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpyrrolidine-2-carboxylic acid)

- 1405181-95-4(N-(1H-1,3-benzodiazol-2-yl)-6-chloropyridazine-3-carboxamide)

- 1046052-21-4(1,2,5-Oxadiazole-3-propanoic acid, α-amino-4-methyl-)

- 2228990-68-7(2-(5-phenylthiophen-2-yl)morpholine)

- 2248401-46-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethynylphenyl)acetate)

- 2148406-71-5(2-(1,5-dimethyl-1H-pyrazol-4-yl)methylcyclobutan-1-ol)

Fornecedores recomendados

Zhejiang Brunova Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

Nanjing Jubai Biopharm

Membro Ouro

CN Fornecedor

A granel

Henan Dongyan Pharmaceutical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Henglvyuan Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel